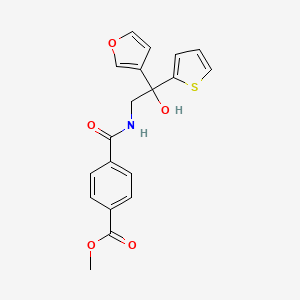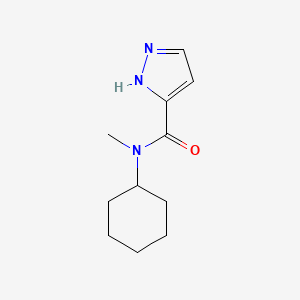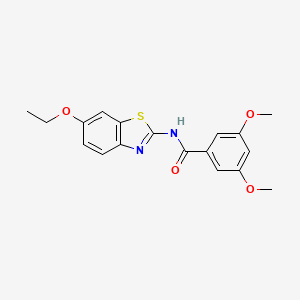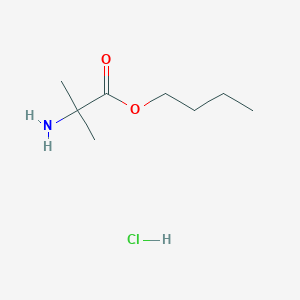
3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one”, also known as BPO-27, is a chemical compound that has been studied for various biological and technological applications. It has a molecular formula of C17H17NO3 and a molecular weight of 283.32g/mol .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been described in the literature . The starting tricyclic lactam was synthesized according to previously described literature procedures . Subsequent treatment of the lactam with a titanium-amine complex formed from the addition of titanium tetrachloride to the monosubstituted piperazine furnished the title compound in respectable yield .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known to be a solid . More specific properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Benzothiazole derivatives, including structures similar to 3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one, are pivotal in synthetic chemistry for their roles in facilitating complex reactions and serving as core structures for further chemical modification. Raghavendra et al. (2011) illustrated the efficiency of propylphosphonic anhydride (T3P) in the one-pot synthesis of benzothiazoles from alcohols, highlighting the broad functional group tolerance and excellent yields achievable with this method (Raghavendra et al., 2011). Similarly, Wen et al. (2012) demonstrated the use of T3P for the cyclization of o-aminobenzenethiol with carboxylic acids under microwave irradiation, providing an efficient route to synthesize benzothiazoles (Wen et al., 2012).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting properties. Hu et al. (2016) synthesized benzothiazole derivatives to investigate their effect against steel corrosion in acidic solutions, finding them to offer high inhibition efficiencies and stability (Hu et al., 2016).
Materials Science and Sensing Applications
In the realm of materials science, benzothiazole-based compounds have been explored for their unique photophysical properties. Li et al. (2018) designed a benzothiazole-based aggregation-induced emission luminogen (AIEgen) that exhibited multifluorescence emissions and was used as a ratiometric fluorescent chemosensor for pH detection, showcasing its potential in biosamples and environmental sensing (Li et al., 2018).
Antitumor Applications
The development of benzothiazole derivatives as antitumor agents has been a significant area of research. Bradshaw and Westwell (2004) reviewed the antitumor benzothiazole prodrug, Phortress, detailing its selective uptake, binding, and induction of cell death mechanisms in sensitive cells, which underscored the therapeutic potential of benzothiazole derivatives in cancer treatment (Bradshaw & Westwell, 2004).
Antimicrobial and Anti-inflammatory Applications
Kendre et al. (2015) synthesized novel benzothiazole derivatives and evaluated them for antimicrobial and anti-inflammatory activities, highlighting the chemical versatility and potential therapeutic applications of benzothiazole compounds (Kendre et al., 2015).
Propiedades
IUPAC Name |
3-[3-(4-methylphenoxy)propyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-13-7-9-14(10-8-13)20-12-4-11-18-15-5-2-3-6-16(15)21-17(18)19/h2-3,5-10H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYNPDOZYJXRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2876762.png)
![1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol](/img/structure/B2876763.png)

methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2876766.png)



![7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876771.png)
![Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate](/img/structure/B2876772.png)

![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide](/img/structure/B2876774.png)


